molecular formula C8H10N2O B1355005 N,2-Dimethyl-3-pyridinecarboxamide CAS No. 77594-56-0

N,2-Dimethyl-3-pyridinecarboxamide

Cat. No.: B1355005
CAS No.: 77594-56-0
M. Wt: 150.18 g/mol
InChI Key: GAWMRWVPJREDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethyl-3-pyridinecarboxamide is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridinecarboxamide, where the nitrogen atom at position 2 and the carbon atom at position 3 are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-3-pyridinecarboxamide typically involves the alkylation of 3-pyridinecarboxamide. One common method is the reaction of 3-pyridinecarboxamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group into an amine.

    Substitution: The methyl groups on the nitrogen and carbon atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridinecarboxamides.

Scientific Research Applications

N,2-Dimethyl-3-pyridinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-3-pyridinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but its effects are believed to be mediated through binding to active sites on proteins or nucleic acids.

Comparison with Similar Compounds

    Nicotinamide (3-pyridinecarboxamide): A vitamin B3 derivative with similar structural features but without the methyl substitutions.

    N,N-Dimethyl-3-pyridinecarboxamide: Similar to N,2-Dimethyl-3-pyridinecarboxamide but with both methyl groups on the nitrogen atom.

Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its lipophilicity and alter its interaction with molecular targets compared to its non-methylated counterparts.

Properties

IUPAC Name

N,2-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-7(8(11)9-2)4-3-5-10-6/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWMRWVPJREDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To ethyl 2-methylnicotinate (24.2 g) was added a solution of 40% methylamine in methanol (150 ml), which was then heated in a sealed tube at 50° C. overnight. The reaction mixture was evaporated, to give the title compound as a pale yellow solid (20.781 g, yield; 95%).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

200 g. (1.21 mol) of ethyl 2-methylnicotinate (Compound XI) and 1 l. of 40% aqueous methylamine were heated at 40° C. for 4 hours. The reaction mixture was stripped at reduced pressure to obtain the crude product (197.8 g.) as a thick oil which was distilled at 121°-133° C./0.18 mm. Hg. to give the product (175.8 g.), m.p. 69°-72° C.
Quantity
1.21 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide (2.509 g) was added to a 29% aqueous solution of ammonia (100 ml) and dioxane (50 ml), which was then heated in a sealed tube at 170° C. overnight. After cooling as it was, the resulting insoluble matters were collected by filtration, to give the title compound as a dark green solid (1.694 g, yield; 73%).
Name
2-[2-(4-Methoxyphenyl)-2-hydroxyethenyl]-N-methylnicotinamide
Quantity
2.509 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.